N-Methyl-N-(quinoxaline-2-carbonyl)alanine
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Overview
Description
N-Methyl-N-(quinoxaline-2-carbonyl)alanine is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(quinoxaline-2-carbonyl)alanine typically involves the reaction of quinoxaline derivatives with alanine. One common method is the copper-catalyzed quinoxalinone formation, where 2-haloanilines react with amino acids in the presence of a copper catalyst . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Transition-metal-free catalysis and multicomponent reactions are commonly used to achieve sustainable and cost-effective synthesis . These methods not only reduce the use of hazardous chemicals but also improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(quinoxaline-2-carbonyl)alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like vanadium (V) oxide.
Reduction: Aluminum hydride is commonly used as a reducing agent.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Vanadium (V) oxide is used under controlled conditions to achieve selective oxidation.
Reduction: Aluminum hydride is employed in a solvent like tetrahydrofuran (THF) to reduce the compound.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include quinoxalin-2-ones, tetrahydroquinoxalines, and other quinoxaline derivatives . These products have significant biological and pharmacological activities.
Scientific Research Applications
N-Methyl-N-(quinoxaline-2-carbonyl)alanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-(quinoxaline-2-carbonyl)alanine involves its interaction with specific molecular targets and pathways. The compound can intercalate with DNA, disrupting the replication process and leading to cell death . Additionally, it can inhibit key enzymes involved in microbial and viral replication, making it an effective antimicrobial and antiviral agent .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A nitrogen-containing heterocyclic compound with similar pharmacological activities.
Quinomycin: A quinoxaline derivative known for its antitumor and antibacterial properties.
Echinomycin: Another quinoxaline derivative used as an antibiotic.
Uniqueness
N-Methyl-N-(quinoxaline-2-carbonyl)alanine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets
Properties
CAS No. |
5790-78-3 |
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Molecular Formula |
C13H13N3O3 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
2-[methyl(quinoxaline-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C13H13N3O3/c1-8(13(18)19)16(2)12(17)11-7-14-9-5-3-4-6-10(9)15-11/h3-8H,1-2H3,(H,18,19) |
InChI Key |
QZTGAMKKSOLPRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)C1=NC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
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